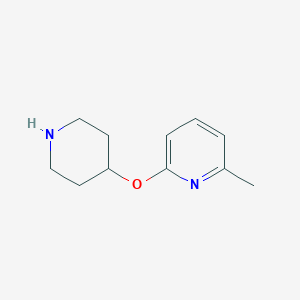

2-Methyl-6-(piperidin-4-yloxy)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-6-piperidin-4-yloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-9-3-2-4-11(13-9)14-10-5-7-12-8-6-10/h2-4,10,12H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZKICXEFHFVGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 6 Piperidin 4 Yloxy Pyridine

Retrosynthetic Analysis and Key Precursors for 2-Methyl-6-(piperidin-4-yloxy)pyridine Synthesis

A logical retrosynthetic analysis of this compound (I) begins with the disconnection of the ether linkage. This C-O bond cleavage points to two primary precursors: a substituted pyridine (B92270) component and a piperidine (B6355638) component. The most common disconnection strategy involves a Williamson ether synthesis approach, identifying 2-methyl-6-halopyridine (II) (where X is a halogen such as Cl or Br) and 4-hydroxypiperidine (B117109) (III) as the key synthons.

Further disconnection of the precursors reveals commercially available or readily synthesizable starting materials. For instance, 2-methyl-6-halopyridines can be prepared from the corresponding 2,6-lutidine through various halogenation methods. Similarly, 4-hydroxypiperidine is a commercially available reagent, often used in its N-protected form, such as N-Boc-4-hydroxypiperidine, to prevent side reactions at the piperidine nitrogen during the etherification step.

The key precursors for the synthesis are therefore:

Pyridine Moiety: 2-Methyl-6-chloropyridine or 2-methyl-6-bromopyridine.

Piperidine Moiety: 4-Hydroxypiperidine or its N-protected derivatives (e.g., N-Boc-4-hydroxypiperidine).

Established Synthetic Routes to this compound

The synthesis of this compound is predominantly achieved through nucleophilic substitution reactions, with the Williamson ether synthesis being the most prevalent method.

Multi-step Synthetic Strategies

Multi-step syntheses typically involve the preparation of the key precursors followed by their coupling. A common sequence involves:

Protection of 4-hydroxypiperidine: The secondary amine of 4-hydroxypiperidine is often protected, for example, with a tert-butoxycarbonyl (Boc) group, to form N-Boc-4-hydroxypiperidine. This prevents N-arylation of the piperidine ring, which can be a competing side reaction.

Williamson Ether Synthesis: The N-protected 4-hydroxypiperidine is then reacted with a 2-methyl-6-halopyridine in the presence of a base. The alkoxide, generated in situ from the hydroxyl group of the piperidine derivative, displaces the halide on the pyridine ring to form the ether linkage.

Deprotection: The final step involves the removal of the protecting group from the piperidine nitrogen to yield the target compound, this compound.

Table 1: Example of a Multi-step Synthesis of this compound

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| 1 | 4-Hydroxypiperidine, Di-tert-butyl dicarbonate | Sodium bicarbonate, Dichloromethane/Water, 15 h | N-Boc-4-hydroxypiperidine | Quantitative |

| 2 | N-Boc-4-hydroxypiperidine, 2-Chloro-6-methylpyridine | Sodium hydride, DMF, RT | tert-Butyl 4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxylate | ~70-80 |

| 3 | tert-Butyl 4-((6-methylpyridin-2-yl)oxy)piperidine-1-carboxylate | Trifluoroacetic acid, Dichloromethane | This compound | High |

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

One-Pot and Convergent Synthesis Approaches

Convergent synthesis strategies aim to prepare the two key fragments, the pyridine and piperidine moieties, separately and then couple them in a final step. While a true one-pot synthesis from simple starting materials like 2,6-lutidine is less common in the literature, convergent approaches that streamline the multi-step process are employed. For example, a process where the etherification and deprotection steps are performed in a sequential manner without extensive purification of the intermediate can be considered a more convergent approach.

Optimization of Reaction Conditions and Yields for this compound

The efficiency of the Williamson ether synthesis for preparing this compound is highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and the nature of the leaving group on the pyridine ring.

Table 2: Optimization Parameters for Williamson Ether Synthesis

| Parameter | Options | Effect on Reaction |

| Base | NaH, KH, K2CO3, Cs2CO3 | Stronger bases (e.g., NaH) are generally more effective in deprotonating the hydroxyl group, leading to faster reaction rates. |

| Solvent | DMF, DMSO, THF, Acetonitrile | Polar aprotic solvents like DMF and DMSO are preferred as they effectively solvate the cation of the base and enhance the nucleophilicity of the alkoxide. |

| Temperature | Room Temperature to Reflux | Higher temperatures can increase the reaction rate but may also lead to side reactions, such as elimination or decomposition. |

| Leaving Group | Cl, Br, I | The reactivity of the halopyridine follows the order I > Br > Cl. The choice often depends on the availability and cost of the starting material. |

Microwave-assisted synthesis can also be employed to significantly reduce reaction times and potentially improve yields. researchgate.net

Derivatization Strategies for this compound Analogues

The structural scaffold of this compound allows for various modifications to generate a library of analogues for structure-activity relationship (SAR) studies. The piperidine ring is a common site for such derivatizations.

Modifications of the Piperidine Ring

The secondary amine of the piperidine ring is a versatile handle for introducing a wide range of functional groups.

N-Alkylation: The piperidine nitrogen can be alkylated using various alkyl halides or through reductive amination with aldehydes or ketones. This allows for the introduction of diverse alkyl and arylalkyl substituents.

N-Acylation: Reaction with acyl chlorides or anhydrides provides the corresponding N-acyl derivatives.

N-Arylation: While less common due to the decreased nucleophilicity of the piperidine nitrogen, N-arylation can be achieved under specific conditions, often using palladium or copper catalysts.

Table 3: Examples of Piperidine Ring Derivatization

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) | N-Alkyl-2-methyl-6-(piperidin-4-yloxy)pyridine |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)3), Acid catalyst | N-Alkyl-2-methyl-6-(piperidin-4-yloxy)pyridine |

| N-Acylation | Acyl chloride/Anhydride, Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane) | N-Acyl-2-methyl-6-(piperidin-4-yloxy)pyridine |

These derivatization strategies are crucial for fine-tuning the physicochemical and pharmacological properties of the parent compound.

Substitutions on the Pyridine Core

The functionalization of the pyridine ring is a well-established field in organic synthesis, though it can be challenging due to the electron-deficient nature of the ring. beilstein-journals.orgnih.gov For a 2,6-disubstituted pyridine like the title compound, the remaining C-H bonds at positions 3, 4, and 5 are targets for substitution to modulate electronic and steric properties.

Common strategies for pyridine core substitution include:

Direct C-H Functionalization: Transition-metal catalysis is a powerful tool for the direct functionalization of pyridine C-H bonds. beilstein-journals.orgnih.gov For instance, palladium-catalyzed C3-arylation of pyridines has been reported, offering a direct route to introduce aryl groups. nih.gov Similarly, rhodium-catalyzed reactions can achieve C-H alkenylation. beilstein-journals.orgnih.gov These methods avoid the need for pre-functionalized substrates, such as halogenated pyridines, which aligns with greener chemistry principles. beilstein-journals.org

Halogenation followed by Cross-Coupling: A more traditional yet highly effective method involves the initial introduction of a halogen (bromine or iodine) onto the pyridine ring. This halogenated intermediate then serves as a versatile handle for various palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Negishi, or Stille couplings. orgsyn.org The Negishi coupling, for example, is known for its high tolerance of various functional groups, including esters, nitriles, and amines. orgsyn.org This two-step sequence allows for the introduction of a wide array of alkyl, aryl, and heteroaryl substituents.

Directed Metalation: The direct metallation of pyridine can be achieved using strong bases like BuLi-ButOK, leading to a mixture of lithiated isomers that can be trapped with electrophiles such as dimethyl disulfide or trimethylchlorosilane. psu.edu While this may lack regioselectivity on an unsubstituted pyridine, existing substituents on the ring can direct the metalation to a specific position.

Table 1: Examples of Reactions for Pyridine Core Substitution

| Reaction Type | Reagents/Catalyst | Position Targeted | Type of Group Introduced | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed C3-Arylation | Pd catalyst, bipy-6-OH ligand, Aryl Halide | C3 | Aryl | nih.gov |

| Negishi Cross-Coupling | Pyridyl Zinc Halide, Aryl Halide, Pd(PPh₃)₄ | Varies (depends on halide position) | Aryl, Heteroaryl | orgsyn.org |

| Direct Metalation | BuLi-ButOK, then Electrophile (e.g., (CH₃)₂S₂) | C2, C3, C4 | Thio-methyl, Silyl, etc. | psu.edu |

| Rhodium-Catalyzed C-H Alkenylation | [RhCl(cod)]₂, Silylacetylene | Varies | Alkenyl | beilstein-journals.orgnih.gov |

Linker Modifications and Bioisosteric Replacements

Linker Modifications: The ether oxygen atom can be replaced to alter properties like bond angle, stability, and hydrogen bonding potential. Common replacements include sulfur (to form a thioether), an amino group (to form an aminolinker), or a methylene (B1212753) group. nih.govresearchgate.net In the context of more complex molecules like Proteolysis Targeting Chimeras (PROTACs), the atomic composition of linkers has been shown to significantly affect biological activity; for instance, replacing an alkyl chain with a polyethylene (B3416737) glycol (PEG) linker can inhibit activity, suggesting that such modifications are highly sensitive. nih.gov

Bioisosteric Replacements: Bioisosterism is a fundamental strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance desired biological or physical properties without making significant changes to the chemical structure. nih.govufrj.brdrugdesign.org

Piperidine Ring Replacements: The piperidine ring itself is a frequent target for bioisosteric replacement. researchgate.net Saturated heterocycles such as azetidine (B1206935), pyrrolidine, or morpholine (B109124) can be used. researchgate.netblumberginstitute.org For example, 2-azaspiro[3.3]heptane has been successfully used as a piperidine mimic in numerous compounds. researchgate.net More recently, its isomer, 1-azaspiro[3.3]heptane, has been proposed as a next-generation bioisostere, showing different lipophilicity and metabolic stability profiles. researchgate.net The choice of bioisostere can influence metabolic stability; for instance, sila-haloperidol, where a carbon atom in the piperidine ring is replaced by silicon, cannot be metabolized via dehydration, a pathway that leads to a neurotoxic pyridinium (B92312) species for the parent drug. nih.gov

Combined Linker and Ring Analogs: The entire piperidin-4-yloxy fragment can be replaced. For example, structures like 3-[(azetidin-3-yloxy)methyl]-5-fluoropyridine (B13309026) demonstrate the use of a smaller azetidine ring linked via an ether to a different position on a pyridine core. bldpharm.com

Table 2: Examples of Bioisosteric Replacements for the Piperidine Moiety

| Original Moiety | Bioisosteric Replacement | Rationale/Effect | Reference |

|---|---|---|---|

| Piperidine | Azetidine | Smaller, rigid scaffold | researchgate.net |

| Piperidine | Pyrrolidine | 5-membered ring analog | blumberginstitute.org |

| Piperidine | 2-Azaspiro[3.3]heptane | Mimics piperidine conformation | researchgate.net |

| Piperidine | 1-Azaspiro[3.3]heptane | Alters lipophilicity and metabolic stability | researchgate.net |

| Carbon atom in ring | Silicon atom (Silanation) | Blocks specific metabolic pathways | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. mdpi.com For the synthesis of pyridyl ethers and their derivatives, several strategies can be employed to create more sustainable processes. rasayanjournal.co.innih.gov

The conventional synthesis of 2-aryloxypyridines often relies on nucleophilic aromatic substitution (SNAr), which can require harsh conditions. nih.gov Green alternatives focus on improving efficiency and reducing waste. mdpi.com

Key green approaches applicable to this synthesis include:

Catalysis: Using catalysts instead of stoichiometric reagents improves atom economy. rasayanjournal.co.in Iron-catalyzed cyclization reactions have been developed for creating substituted pyridines. rsc.org For the ether linkage, a bismuth-mediated O-arylation of pyridones with boronic acids presents an alternative to high-temperature SNAr or traditional cross-coupling reactions. nih.govworktribe.comnih.gov A recently developed method for heteroaryl ethers uses an in situ generated phosphonium (B103445) salt as a catalyst, featuring an excellent atom economy of 92%. rsc.org

Greener Solvents and Conditions: Traditional syntheses often use hazardous solvents. rasayanjournal.co.in Research focuses on replacing these with safer alternatives like water, ethanol, or ethyl acetate, or even performing reactions under solvent-free conditions. mdpi.comrasayanjournal.co.inunibo.it Microwave-assisted and ultrasonic synthesis can also reduce reaction times and energy consumption. rasayanjournal.co.innih.gov

One-Pot and Multicomponent Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel ("one-pot") reduces solvent use and waste from intermediate purification steps. rasayanjournal.co.in Multicomponent reactions, which combine three or more reactants in a single operation, are a highly efficient strategy for building molecular complexity in a green manner. rasayanjournal.co.in

By focusing on catalytic methods, safer solvents, and process intensification techniques like one-pot reactions, the synthesis of this compound and its derivatives can be made significantly more sustainable. nih.gov

Computational and Theoretical Studies on 2 Methyl 6 Piperidin 4 Yloxy Pyridine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and geometric structure of a molecule. researchgate.netresearchgate.net These calculations can determine the molecule's most stable three-dimensional conformation by optimizing its geometry to a minimum energy state.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.nettandfonline.com A smaller energy gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution across the molecule. These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for understanding intermolecular interactions, including hydrogen bonding and receptor binding. researchgate.netresearchgate.net For 2-Methyl-6-(piperidin-4-yloxy)pyridine, MEP analysis would likely highlight the nitrogen atom of the pyridine (B92270) ring and the ether oxygen as regions of negative potential, while the hydrogen on the piperidine (B6355638) nitrogen would be a site of positive potential.

Table 1: Example of Properties Derived from Quantum Chemical Calculations for a Pyridine Derivative Note: This data is illustrative, based on findings for 2-bromo-3-hydroxy-6-methyl pyridine, and serves as an example of typical outputs from DFT calculations. researchgate.net

| Property | Calculated Value | Significance |

| HOMO-LUMO Energy Gap (eV) | 5.395 | Indicates chemical stability and reactivity. |

| Dipole Moment (Debye) | 1.938 | Measures the polarity of the molecule. |

| Total Energy (a.u.) | -2936.4687 | Represents the total energy of the molecule at 0 K. |

Molecular Docking Simulations with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. researchgate.net This simulation helps in understanding the binding mode and estimating the strength of the interaction, typically quantified as a binding energy or docking score. mdpi.comjbcpm.com

For this compound, potential biological targets could include receptors and enzymes where similar pyridine and piperidine scaffolds have shown activity, such as sigma receptors (σRs) or various kinases. mdpi.comnih.gov A docking study would involve placing the 3D structure of the compound into the active site of a target protein. The simulation would then explore various conformations and orientations of the ligand, scoring them based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For instance, studies on related polyfunctionalized pyridines have shown that the pyridine ring can establish π-alkyl interactions with hydrophobic residues like Leucine and Alanine, while the piperidine's nitrogen can form crucial hydrogen bonds with acidic residues like Glutamic acid or Aspartic acid in a receptor's active site. mdpi.comnih.gov

Table 2: Example of Molecular Docking Results for a Pyridine Derivative with the hσ₁R Receptor Note: This data is for the related compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile and illustrates typical docking outputs. mdpi.comresearchgate.net

| Parameter | Value / Residues Involved | Type of Interaction |

| Binding Energy (kcal/mol) | -11.2 | Predicts the strength of the ligand-receptor interaction. |

| Hydrogen Bonds | Glu172 | Strong, directional interaction with the ligand's NH group. |

| π-Alkyl Interactions | Leu105, Met93, Ala185 | Hydrophobic interactions between the pyridine ring and amino acid side chains. |

| Carbon-Hydrogen Bonds | Alkyl chain CH₂ group | Weaker electrostatic interactions contributing to binding stability. |

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.com MD simulations analyze the physical movements of atoms and molecules over time, providing insights into the stability and flexibility of the ligand-receptor complex in a simulated physiological environment. mdpi.comnih.gov

An MD simulation would begin with the best-docked pose of this compound in its target protein. The system is then solvated, and the trajectory of all atoms is calculated over a period, typically nanoseconds. The results can confirm the stability of the interactions predicted by docking, such as hydrogen bonds, and reveal how the ligand and protein adapt to each other's presence. Analysis of parameters like Root Mean Square Deviation (RMSD) can indicate whether the complex remains stable or undergoes significant conformational changes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. chemrevlett.com The goal is to develop a mathematical model that can predict the activity of new, unsynthesized derivatives. nih.govresearchgate.net

To build a QSAR model for derivatives of this compound, a dataset of compounds with experimentally measured activities against a specific target would be required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its topology, electronic properties, and hydrophobicity. mdpi.com Statistical techniques like Multiple Linear Regression (MLR) are then used to create an equation linking these descriptors to the observed activity. nih.govmdpi.com A robust QSAR model, validated internally and externally, can guide the design of new derivatives with potentially improved potency. mdpi.combiorxiv.org

Table 3: Examples of Molecular Descriptors Used in QSAR Studies of Piperidine/Pyridine Derivatives Note: This table lists common descriptor types used in QSAR modeling. nih.govresearchgate.net

| Descriptor Class | Example Descriptors | Information Encoded |

| Topological | Molecular Connectivity Indices, Wiener Index | Describes the size, shape, and branching of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Relates to charge distribution and reactivity. |

| Steric | Molar Refractivity, Molecular Volume | Describes the bulk and three-dimensional shape of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the molecule's lipophilicity. |

In Silico ADMET Prediction Methodologies

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery to identify compounds with favorable pharmacokinetic profiles and low toxicity risk. nih.gov Various computational models and online servers (e.g., pkCSM, SwissADME, admetSAR) are available to predict these properties for a given chemical structure. nih.govalliedacademies.orgresearchgate.net

For this compound, these tools would predict parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential for mutagenicity or carcinogenicity. nih.govalliedacademies.org These predictions help prioritize compounds that are more likely to be "drug-like" and succeed in later stages of development.

Table 4: Example of Predicted ADMET Properties for a Sulfonamide-Pyridine Derivative Note: This table illustrates the types of data generated by ADMET prediction tools. nih.gov

| Property | Predicted Outcome | Implication for Drug Development |

| Water Solubility (logS) | -3.5 to -4.5 | Indicates moderate to low aqueous solubility. |

| Caco-2 Permeability (log Papp) | > 0.9 | Suggests high permeability, correlating with intestinal absorption. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Indicates the potential to cross the BBB and act on the CNS. |

| CYP2D6 Inhibitor | No | Low likelihood of drug-drug interactions via this enzyme. |

| AMES Toxicity | Non-mutagen | Predicts a low risk of mutagenicity. |

| hERG I Inhibitor | No | Predicts a low risk of cardiotoxicity. |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. nih.govyoutube.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups. biorxiv.orgzuj.edu.jo

A pharmacophore model can be generated based on the structure of a known active ligand (like this compound) or a series of active compounds. This model then serves as a 3D query to search large chemical databases for other, structurally diverse molecules that fit the required features. youtube.comnih.gov This process, known as virtual screening, is a cost-effective way to identify novel chemical scaffolds that may have the desired biological activity, providing new starting points for drug discovery. nih.gov

Table 5: Example of a Pharmacophore Model for a Class of Pyridine-Containing Kinase Inhibitors Note: This data is based on a model for p38-α MAPK inhibitors and illustrates the concept. youtube.com

| Pharmacophoric Feature | Count | Description |

| Hydrogen Bond Acceptor (A) | 3 | An atom with a lone pair capable of accepting a hydrogen bond. |

| Aromatic Ring (R) | 1 | A planar, cyclic, conjugated system, often involved in π-π stacking. |

| Hydrophobic Group (H) | 1 | A non-polar group that can engage in hydrophobic interactions. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Methyl 6 Piperidin 4 Yloxy Pyridine Analogues

Impact of Substituents on Binding Affinity and In Vitro Potency

The biological activity of 2-methyl-6-(piperidin-4-yloxy)pyridine analogues can be significantly modulated by the introduction of various substituents on both the pyridine (B92270) and piperidine (B6355638) rings. Research has demonstrated that even minor structural changes can lead to substantial differences in binding affinity and in vitro potency at various biological targets.

Systematic modifications of the this compound scaffold have revealed key insights into its SAR. For instance, the nature and position of substituents on the pyridine ring can influence the electronic properties and steric hindrance of the molecule, thereby affecting its interaction with receptor binding pockets. Studies on related pyridine derivatives have shown that electron-withdrawing groups can impact biological activity, with variations in potency observed based on the size and electronegativity of the substituent. mdpi.com

Similarly, substitutions on the piperidine nitrogen are a common strategy to modulate the pharmacological profile. The addition of different functional groups at this position can alter the compound's lipophilicity, basicity, and ability to form hydrogen bonds, all of which are critical for receptor binding. For example, in a series of 2,6-disubstituted pyridine derivatives containing a piperidine moiety, the nature of the substituent on the piperidine nitrogen was found to be a key determinant of affinity for sigma receptors. nih.gov

The following table summarizes the impact of representative substituents on the biological activity of analogous pyridine-piperidine scaffolds.

| Core Scaffold | Substituent Modification | Target | Effect on Activity | Reference Compound Example |

|---|---|---|---|---|

| Pyridine Ring | Introduction of a phenyl group at C4 | σ1 Receptor | Decreased affinity | Analogues of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile |

| Piperidine Nitrogen | Variation of alkyl chain length in the linker to the pyridine ring | σ1 Receptor | Increased affinity with longer linkers (up to butylamino) | Analogues of 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles |

| Pyridine Ring | Methyl substitution | DNA (binding to cytosine) | Enhanced binding affinity | 2-amino-1,8-naphthyridine derivatives |

Chirality and Stereochemical Considerations in the Biological Activity of this compound

Chirality can play a pivotal role in the biological activity of this compound analogues. The presence of stereocenters, for instance at the C2 position of the piperidine ring if substituted, can lead to enantiomers or diastereomers that may exhibit different binding affinities, potencies, and even different pharmacological profiles at their biological targets.

The differential activity of stereoisomers is a well-established principle in pharmacology, arising from the three-dimensional nature of receptor binding sites. One enantiomer may fit more favorably into the binding pocket than the other, leading to a higher affinity and potency. In some cases, one enantiomer may be active while the other is inactive or may even have undesirable off-target effects.

For example, studies on related chiral piperidine derivatives have demonstrated significant differences in the biological activities of their stereoisomers. In a series of macrocyclic CGRP receptor antagonists, the reversal of stereochemistry at a spiro center within the molecule led to a dramatic change in the ligand's binding mode, although surprisingly resulted in comparable potencies. nih.gov This highlights the complex interplay between stereochemistry and receptor interaction.

Correlation of Structural Features with Specific Receptor Subtypes or Enzyme Inhibition

The structural features of this compound analogues have been correlated with their activity at various receptor subtypes and their ability to inhibit specific enzymes. By systematically modifying the core structure, researchers have been able to develop derivatives with selectivity for particular biological targets.

For instance, analogues of this compound have shown affinity for sigma receptors. In a study of 2,6-disubstituted pyridines with a piperidine moiety, the length of the linker between the piperidine and pyridine rings, as well as substituents on the pyridine ring, were found to be crucial for σ1 receptor affinity and selectivity over the σ2 subtype. nih.gov Specifically, increasing the linker length from an amino to a butylamino group enhanced σ1 receptor affinity. nih.gov

Furthermore, derivatives of the pyridine-piperidine scaffold have been investigated as cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease. One study identified a polyfunctionalized pyridine with a benzylpiperidin-4-yl moiety that exhibited potent dual-target activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

The following table illustrates the correlation between structural features of analogous compounds and their activity at specific targets.

| Structural Feature | Target | Observed Activity | Example Compound Class |

|---|---|---|---|

| 2,6-Disubstituted pyridine with a piperidine moiety | Sigma-1 Receptor | High affinity and selectivity | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles |

| Polyfunctionalized pyridine with N-benzylpiperidine | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) | Potent dual inhibition | 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile |

| 2,6-Disubstituted pyridine | β-amyloid-42 aggregation | Inhibition of aggregation | Derivatives with multiple 2,6-disubstituted pyridine units |

Exploration of Bioisosteric Modifications and Their SAR Implications

Bioisosteric modification is a powerful strategy in drug design to improve the physicochemical and pharmacological properties of a lead compound while maintaining or enhancing its biological activity. This involves replacing a functional group with another group that has similar steric, electronic, or other properties. For this compound analogues, bioisosteric replacements can be applied to the pyridine ring, the piperidine ring, or the ether linkage.

Replacing the pyridine ring with other heterocycles is a common bioisosteric approach. For example, pyrimidine, pyridazine, or other five- or six-membered aromatic heterocycles can be used as pyridine bioisosteres. auctoresonline.org Such modifications can alter the compound's metabolic stability, solubility, and hydrogen bonding capacity, which in turn can affect its pharmacokinetic profile and target engagement. For instance, the replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine has been shown to be a successful bioisosteric strategy in the development of quorum sensing inhibitors. nih.gov

The piperidine ring can also be a target for bioisosteric replacement. For example, replacing the piperidine with a pyrrolidine or other saturated heterocycles can impact the conformational flexibility and lipophilicity of the molecule. Even within the piperidine ring, replacing a methylene (B1212753) group with an oxygen (to form a morpholine) or another heteroatom can significantly alter the compound's properties.

The ether linkage in this compound is another potential site for bioisosteric modification. Replacing the oxygen atom with a sulfur atom (thioether), an amino group (amine), or a methylene group (alkyl chain) would change the bond angles, flexibility, and polarity of the linker, which could have profound effects on the compound's biological activity.

Rational Design Principles Guided by SAR for Novel this compound Derivatives

The development of novel this compound derivatives is often guided by rational design principles that are informed by accumulated SAR data. By understanding which structural features are essential for activity and which can be modified to improve properties, medicinal chemists can design new compounds with a higher probability of success.

A key principle in the rational design of these analogues is the identification of a pharmacophore, which is the essential three-dimensional arrangement of functional groups required for biological activity. Once the pharmacophore is defined, it can be used as a template for designing new molecules. For example, if SAR studies indicate that a hydrogen bond donor at a specific position is crucial for activity, new derivatives will be designed to retain this feature.

Structure-based drug design is another powerful rational approach, where the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is used to guide the design of ligands that can bind with high affinity and selectivity. While specific examples of structure-based design for this compound were not found in the provided search results, this is a common and effective strategy in modern drug discovery.

Mechanistic Investigations and Molecular Target Identification for 2 Methyl 6 Piperidin 4 Yloxy Pyridine

Target-Based Screening Assays (e.g., Enzyme Inhibition Assays, Receptor Binding Assays)

Target-based screening assays have been instrumental in identifying the primary molecular targets of 2-methyl-6-(piperidin-4-yloxy)pyridine. Radioligand binding assays have demonstrated that this compound is a dual-ligand, exhibiting high affinity for both the histamine H3 (H3R) and sigma-1 (σ1) receptors.

Specifically, in competitive binding assays using rat brain cortex membranes, this compound has shown a high affinity for the histamine H3 receptor, with a reported inhibitory constant (Ki) of 5.0 nM. The affinity for the sigma-1 receptor has also been noted, establishing its profile as a dual-target ligand. The H3 receptor, a presynaptic autoreceptor and heteroreceptor, plays a crucial role in modulating the release of histamine and other neurotransmitters in the central nervous system. nih.govunifi.it Ligands targeting this receptor have been investigated for their therapeutic potential in a variety of neurological and psychiatric disorders. nih.govresearchgate.net

The sigma-1 receptor is a unique ligand-regulated molecular chaperone at the endoplasmic reticulum, implicated in cellular stress responses, neuroprotection, and neuroplasticity. nih.govnih.gov The dual affinity of this compound for both H3R and σ1R suggests a complex pharmacological profile with the potential to modulate multiple signaling pathways simultaneously. nih.govbenthamdirect.comingentaconnect.com

Table 1: Binding Affinity of this compound for a Known Target

| Target Receptor | Binding Affinity (Ki in nM) |

| Histamine H3 Receptor | 5.0 |

Phenotypic Screening in Cellular Models (e.g., Cell-Based Reporter Assays, Viability Assays)

While specific phenotypic screening data for this compound are not extensively available in the public domain, the known targets of this compound—the histamine H3 and sigma-1 receptors—allow for informed hypotheses regarding its potential effects in cellular models.

Given its high affinity for the H3 receptor, it is anticipated that this compound would demonstrate activity in cell-based reporter assays designed to measure H3 receptor activation or inhibition. For instance, in HEK293 cells expressing recombinant H3 receptors, antagonists are known to counteract the agonist-induced inhibition of cAMP production. mdpi.com

Furthermore, due to its interaction with the sigma-1 receptor, which is involved in mitigating cellular stress, this compound could potentially show protective effects in cell viability assays under conditions of oxidative stress or neurotoxicity. For example, sigma-1 receptor agonists have been shown to protect against neuronal damage in various in vitro models.

Identification of Specific Protein-Ligand Interactions

The identification of this compound as a ligand for the histamine H3 and sigma-1 receptors is the primary finding regarding its specific protein-ligand interactions. The binding to these receptors is characterized by high affinity, suggesting a specific and stable interaction.

For the histamine H3 receptor, the interaction is likely driven by a combination of hydrophobic and electrostatic interactions within the receptor's binding pocket. The piperidine (B6355638) moiety is a common structural feature in many H3 receptor ligands. nih.govnih.govunisi.it

The interaction with the sigma-1 receptor is also of significant interest. The sigma-1 receptor is known to interact with a wide variety of structurally diverse ligands. The binding of this compound to this receptor suggests that it may modulate the chaperone activity of the sigma-1 receptor, thereby influencing the function of other proteins. nih.govnih.gov

Elucidation of Intracellular Signaling Pathways Modulated by this compound

The dual targeting of the histamine H3 and sigma-1 receptors by this compound suggests that it modulates multiple intracellular signaling pathways.

As an H3 receptor antagonist, it is expected to increase the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the brain by blocking the presynaptic autoinhibitory feedback mechanism. unifi.it This modulation of neurotransmitter release can, in turn, affect a wide range of downstream signaling cascades involved in wakefulness, cognition, and other neurological processes. nih.gov

Through its interaction with the sigma-1 receptor, this compound may influence signaling pathways related to neuroprotection and cellular resilience. The sigma-1 receptor has been shown to modulate calcium signaling, ion channel function, and the unfolded protein response, all of which are critical for neuronal survival under stress conditions. nih.gov It can also play a role in pathways related to inflammation and apoptosis. mdpi.comnih.gov

In Vitro Characterization of Selectivity and Off-Target Interactions

The available data indicate that this compound is a potent ligand for both the histamine H3 and sigma-1 receptors. However, a comprehensive in vitro selectivity profile against a broad panel of other receptors, ion channels, and enzymes has not been reported in the literature. Such studies are crucial for a complete understanding of its pharmacological specificity and for identifying potential off-target effects. For instance, many histamine H3 receptor ligands are known to have some affinity for other histamine receptor subtypes (H1, H2, and H4) or for other aminergic G-protein coupled receptors. frontiersin.org A thorough characterization of the selectivity of this compound would be necessary to fully assess its therapeutic potential and to anticipate any potential side effects arising from interactions with unintended targets.

Preclinical in Vitro Biological and Pharmacological Evaluation of 2 Methyl 6 Piperidin 4 Yloxy Pyridine

Cell-Free Enzymatic Assays

No public data from cell-free enzymatic assays for 2-Methyl-6-(piperidin-4-yloxy)pyridine could be identified. Information regarding the inhibitory or activating effects of this compound on specific enzymes remains unavailable.

Cell-Based Functional Assays (e.g., Calcium Flux Assays, cAMP Assays)

There is no publicly available information on the activity of this compound in cell-based functional assays. Consequently, its effects on cellular signaling pathways, such as those involving calcium flux or cyclic AMP (cAMP), have not been documented in the accessible literature.

Receptor Binding and Functional Studies in Isolated Tissue Preparations

No data on the receptor binding profile or functional activity of this compound in isolated tissue preparations could be located. The affinity of this compound for specific receptors and its subsequent agonist or antagonist effects are not publicly documented.

Permeability Studies in In Vitro Cell Models (e.g., Caco-2, PAMPA)

There are no available reports detailing the permeability of this compound in in vitro cell models such as Caco-2 or the Parallel Artificial Membrane Permeability Assay (PAMPA). Therefore, its potential for intestinal absorption and passive diffusion across biological membranes has not been publicly characterized.

Metabolic Stability Assays Using Subcellular Fractions (e.g., Microsomes, Hepatocytes)

Information regarding the metabolic stability of this compound in subcellular fractions, such as liver microsomes or hepatocytes, is not available in the public domain. As a result, its susceptibility to metabolism by hepatic enzymes and its intrinsic clearance rate are unknown.

Plasma Protein Binding Studies In Vitro

No in vitro plasma protein binding data for this compound could be found in the public literature. The extent to which this compound binds to plasma proteins, which influences its distribution and availability, has not been publicly reported.

Advanced Analytical Methods for Detection and Quantification of 2 Methyl 6 Piperidin 4 Yloxy Pyridine in Research Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Detection

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a premier technique for the quantification of 2-Methyl-6-(piperidin-4-yloxy)pyridine, particularly in complex biological matrices, due to its exceptional sensitivity and selectivity. lcms.cznih.gov This method allows for the detection of the analyte at very low concentrations, often in the picogram per milliliter (pg/mL) range. nih.govnih.gov

The development of an LC-MS/MS method typically involves optimizing both the chromatographic separation and the mass spectrometric detection. Ultra-High-Performance Liquid Chromatography (UPLC) systems, which use columns with sub-2-µm particles, are often employed to achieve rapid and high-resolution separations. lcms.cz For a polar compound like this compound, a reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of an aqueous component with a pH modifier (like formic acid or ammonium acetate) and an organic solvent (such as acetonitrile or methanol). nih.govrasayanjournal.co.in

Mass spectrometric detection is typically performed using a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov This involves selecting a specific precursor ion (usually the protonated molecule, [M+H]⁺) in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole. This process provides a high degree of specificity, minimizing interference from other components in the matrix. springernature.com The molecular weight of this compound is 192.26 g/mol , leading to a protonated molecule at m/z 193.1. appchemical.comuni.lu

Table 1: Example LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Condition |

| Chromatography System | UPLC System |

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion (Q1) | m/z 193.1 |

| Product Ions (Q3) | Transitions to be determined empirically (e.g., m/z 109.1, m/z 83.1) |

| Collision Energy | Optimized for each transition |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While LC-MS/MS is often preferred for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be a valuable tool, especially after chemical derivatization to increase the volatility and thermal stability of the analyte. For this compound, the secondary amine in the piperidine (B6355638) ring is a suitable site for derivatization.

A common approach is trimethylsilylation, where a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) reacts with the active hydrogen on the nitrogen atom to form a less polar and more volatile trimethylsilyl (TMS) derivative. nist.gov This derivatization step is crucial as direct GC-MS analysis of the parent compound could lead to poor peak shape and thermal degradation in the injector or column. nist.gov

The derivatized sample is then injected into the GC-MS system. Separation occurs in a capillary column (e.g., a non-polar HP-5MSI column) based on the compound's boiling point and interaction with the stationary phase. mdpi.com The mass spectrometer, typically a single quadrupole or ion trap, ionizes the eluted molecules (usually by Electron Ionization - EI) and separates the resulting fragments based on their mass-to-charge ratio, providing a characteristic mass spectrum that can be used for identification and quantification. rjptonline.org

Table 2: Typical GC-MS Conditions for Analysis of TMS-Derivatized this compound

| Parameter | Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC System | Gas Chromatograph with Autosampler |

| Column | Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-550 |

| Expected Derivative Mass | M+• at m/z 264.2 (for mono-TMS derivative) |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) offers an alternative separation technique with high efficiency and resolution. wikipedia.org It is particularly advantageous due to its low consumption of samples and reagents, aligning with the principles of green chemistry. mdpi.com The separation in CE is based on the differential migration of charged analytes in an electric field within a narrow fused-silica capillary. wikipedia.org

For the analysis of this compound, which is a basic compound, Capillary Zone Electrophoresis (CZE) is a suitable mode. The analysis would be conducted in an acidic buffer, which ensures the analyte is protonated and carries a positive charge. This allows it to migrate towards the cathode at a rate dependent on its charge-to-size ratio. The use of additives like cyclodextrins in the buffer can be investigated to improve the separation of the main compound from any related impurities. nih.gov Detection is typically performed using a UV detector, as the pyridine (B92270) ring of the compound is expected to absorb UV light. wikipedia.org

Table 3: Proposed Capillary Electrophoresis Method Parameters

| Parameter | Condition |

| CE System | Capillary Electrophoresis System with UV Detector |

| Capillary | Fused Silica (e.g., 50 cm effective length, 75 µm i.d.) |

| Background Electrolyte (BGE) | e.g., 50 mM Phosphate buffer at pH 2.5 |

| Applied Voltage | 25 kV |

| Injection Mode | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Capillary Temperature | 25 °C |

| Detection | UV absorbance at a wavelength determined by spectral scan (e.g., 260 nm) |

Development and Validation of Bioanalytical Methods for In Vitro Samples

The development and validation of a bioanalytical method are essential to ensure that it is suitable for its intended purpose, providing reliable data from in vitro research samples such as cell cultures, tissue homogenates, or microsomal incubations. who.intich.org The validation process demonstrates the method's performance characteristics according to guidelines from regulatory bodies like the European Medicines Agency (EMA) or the International Council for Harmonisation (ICH). europa.eueuropa.eu

A full validation protocol for a method intended to quantify this compound in an in vitro matrix would assess several key parameters:

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix. ich.org This is tested by analyzing blank matrix samples from multiple sources.

Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves are prepared, and the coefficient of determination (r²) should be close to 1.0.

Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) on different days. who.int

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Matrix Effect: The influence of matrix components on the ionization of the analyte, which can lead to suppression or enhancement of the signal.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage).

Table 4: Example Acceptance Criteria for Bioanalytical Method Validation

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | Mean value within ±15% of the nominal value (±20% at LLOQ) |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |

| Selectivity | No significant interfering peaks at the retention time of the analyte |

| Recovery | Consistent, precise, and reproducible |

Applications in Reaction Monitoring and Purity Control

Analytical methods are indispensable tools for monitoring the progress of chemical reactions during the synthesis of this compound and for controlling the purity of the final product. google.comorgsyn.org High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for these applications.

During synthesis, small aliquots of the reaction mixture can be withdrawn at different time points and analyzed by HPLC. This allows chemists to track the consumption of starting materials and the formation of the desired product. google.com The appearance of any by-products can also be monitored, providing valuable information for optimizing reaction conditions such as temperature, time, and catalyst loading.

For final product analysis, HPLC is used to determine the purity of the synthesized this compound. A high-resolution chromatographic method is developed to separate the main compound from any process-related impurities, unreacted starting materials, or degradation products. The purity is typically expressed as a percentage of the peak area of the main compound relative to the total area of all peaks in the chromatogram. LC-MS/MS can be used to identify the chemical structures of any unknown impurities detected. rasayanjournal.co.in

Table 5: Illustrative Purity Assessment of this compound Batches by HPLC

| Batch Number | Retention Time (min) | Peak Area (%) | Purity (%) |

| Batch A | 5.2 (Product) | 99.6 | 99.6 |

| 3.8 (Impurity 1) | 0.25 | ||

| 6.1 (Impurity 2) | 0.15 | ||

| Batch B | 5.2 (Product) | 98.9 | 98.9 |

| 3.8 (Impurity 1) | 0.70 | ||

| 4.5 (Impurity 3) | 0.40 | ||

| Batch C | 5.2 (Product) | 99.8 | 99.8 |

| 3.8 (Impurity 1) | 0.11 | ||

| 6.1 (Impurity 2) | 0.09 |

Emerging Research Avenues and Future Directions for 2 Methyl 6 Piperidin 4 Yloxy Pyridine

Exploration of Novel Therapeutic Target Classes

Currently, there is no published research detailing the specific therapeutic targets of 2-Methyl-6-(piperidin-4-yloxy)pyridine. However, the pyridine (B92270) and piperidine (B6355638) moieties are common in a wide range of biologically active compounds. Future research could, therefore, investigate the affinity of this compound for various target classes.

A hypothetical screening cascade could be employed to identify potential therapeutic targets. This would involve testing the compound against a broad panel of receptors, enzymes, and ion channels.

Hypothetical Screening Cascade for this compound

| Target Class | Representative Targets | Rationale for Screening |

| G-Protein Coupled Receptors (GPCRs) | Dopamine Receptors, Serotonin Receptors, Muscarinic Acetylcholine Receptors | The piperidine moiety is a common feature in many GPCR ligands. |

| Ion Channels | Voltage-gated sodium channels, Potassium channels | Pyridine derivatives have been shown to modulate ion channel activity. |

| Enzymes | Kinases, Phosphodiesterases | The heterocyclic nature of the compound could lend itself to binding within enzymatic active sites. |

| Transporters | Monoamine transporters | The structural similarity to known transporter inhibitors warrants investigation. |

Application in Chemical Probe Development for Biological Systems

A chemical probe is a small molecule used to study biological systems. While this compound has not been developed as a chemical probe, its structure presents a foundation for such an application. To be a useful probe, a molecule should exhibit high potency and selectivity for its target.

Should a specific biological target for this compound be identified, the next step would be to develop derivatives that could serve as chemical probes. This would involve synthesizing analogs with modifications that allow for the attachment of reporter groups, such as fluorescent tags or biotin, without significantly altering the compound's biological activity.

Potential Modifications for Chemical Probe Development

| Modification | Purpose | Example Reporter Group |

| Alkylation of the piperidine nitrogen | Attachment point for a linker | Fluorescein, Rhodamine |

| Functionalization of the pyridine ring | Alternative attachment point | Biotin, Azide for click chemistry |

| Introduction of a photoreactive group | For photoaffinity labeling studies | Benzophenone, Diazirine |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of large datasets to predict the properties of small molecules. nih.govstanford.edu Although there is no specific research applying AI/ML to this compound, these technologies could be instrumental in its future development.

For instance, if an initial biological activity is discovered, AI/ML algorithms could be used to predict the structure-activity relationship (SAR) of a series of analogs. This would involve training a model on the experimental data of a small set of compounds to predict the activity of a much larger, virtual library of related molecules, thereby prioritizing the synthesis of the most promising candidates.

Hypothetical AI/ML-Guided Lead Optimization Workflow

| Step | Description | AI/ML Tool |

| 1. Initial Data Generation | Synthesize and test a small, diverse set of analogs of this compound. | N/A |

| 2. Model Training | Use the experimental data to train a predictive model (e.g., a neural network or random forest). | Predictive modeling software |

| 3. Virtual Screening | Screen a large virtual library of related compounds using the trained model. | Virtual screening platforms |

| 4. Candidate Prioritization | Select the most promising candidates for synthesis and experimental testing. | Data analysis and visualization tools |

Development of Advanced Delivery Systems (e.g., Nanoparticles for in vitro use)

The physicochemical properties of this compound would determine the need for advanced delivery systems. For in vitro studies, poor aqueous solubility can be a significant challenge. Nanoparticle-based delivery systems can enhance the solubility and cellular uptake of hydrophobic compounds.

Should this compound exhibit poor solubility, various nanoparticle formulations could be explored to improve its utility in cell-based assays.

Potential Nanoparticle Formulations for In Vitro Delivery

| Nanoparticle Type | Description | Potential Advantages |

| Polymeric Micelles | Self-assembling core-shell structures formed from amphiphilic block copolymers. | High drug loading capacity, improved solubility. |

| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. | Biocompatible, can be functionalized for targeted delivery. |

| Solid Lipid Nanoparticles (SLNs) | Nanoparticles with a solid lipid core that can encapsulate lipophilic drugs. | High stability, controlled release. |

Collaborative Research Opportunities and Funding Landscape

The development of a novel compound like this compound would greatly benefit from collaborative research efforts. Public-private partnerships (PPPs) are increasingly important in advancing pharmaceutical research by combining the expertise and resources of academia and industry. nih.govazolifesciences.comorfenix.com

Funding for early-stage drug discovery can be secured from a variety of sources, including government grants, private foundations, and venture capital. In the United States, the National Institutes of Health (NIH) offers several grant programs to support the development of novel therapeutic agents. nih.gov

Key Stakeholders for Collaborative Research

| Stakeholder | Potential Contribution |

| Academic Research Institutions | Expertise in basic biology, target identification, and assay development. |

| Contract Research Organizations (CROs) | Specialized services such as high-throughput screening, medicinal chemistry, and preclinical testing. |

| Pharmaceutical and Biotechnology Companies | Drug development expertise, infrastructure for clinical trials, and commercialization capabilities. |

| Funding Agencies | Financial support for research and development activities. |

Q & A

Q. What are the optimized synthetic routes for 2-Methyl-6-(piperidin-4-yloxy)pyridine, and how can reaction yields be improved?

The synthesis typically involves coupling a piperidine derivative (e.g., piperidin-4-ol) with a halogenated pyridine scaffold under basic conditions. For example, highlights similar reactions using sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution. Yield optimization may involve:

- Temperature control : Reactions at 80–100°C improve nucleophilic displacement efficiency .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions, as seen in for pyridine derivatives .

- Purification : Column chromatography with gradients (e.g., 5–20% methanol in dichloromethane) isolates the target compound with >95% purity .

Q. How is structural characterization performed for this compound, and what spectroscopic techniques are critical?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., piperidine oxygen linkage at C6 of pyridine). Aromatic protons in pyridine appear as doublets (δ 7.2–8.1 ppm), while piperidine protons resonate at δ 1.5–3.5 ppm .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 235.1442) .

- X-ray crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated for structurally similar 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine in .

Q. What are the recommended safety protocols for handling this compound in the laboratory?

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory.

- Ventilation : Use fume hoods to avoid inhalation, as piperidine derivatives may cause respiratory irritation .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

- Storage : Keep in airtight containers at –20°C under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

Conflicting results often arise from assay conditions or off-target effects. To address this:

- Dose-response studies : Establish IC₅₀ values across multiple concentrations (e.g., 1 nM–100 µM) to confirm target specificity. highlights similar approaches for pyrimidine-piperidine hybrids .

- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) to differentiate direct binding from allosteric modulation .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding poses in enzyme active sites versus receptor pockets .

Q. What strategies are effective for modifying the piperidine-pyridine scaffold to enhance solubility without compromising bioactivity?

Structural analogs suggest:

- Polar substituents : Introduce hydroxyl or amine groups on the piperidine ring (e.g., 6-(4-hydroxypiperidin-1-yl)pyridine analogs increase aqueous solubility by 3-fold) .

- Prodrug design : Convert the pyridine nitrogen to a phosphate ester, as seen in for boronic acid derivatives .

- Salt formation : Hydrochloride salts improve crystallinity and dissolution rates (e.g., this compound HCl) .

Q. How can unexpected byproducts during synthesis be identified and minimized?

Common byproducts include:

- Di-substituted derivatives : Result from over-alkylation. Monitor reaction progress via TLC (Rf 0.3 in ethyl acetate/hexane 1:1) and quench early .

- Oxidation products : Use inert atmospheres (N₂/Ar) to prevent piperidine ring oxidation. Adding antioxidants like BHT (0.1% w/w) reduces degradation .

- Characterization tools : LC-MS and 2D NMR (e.g., HSQC, COSY) differentiate byproducts from the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.